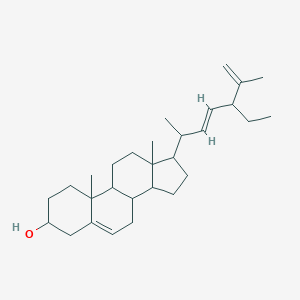

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Overview

Description

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a natural bioactive compound found in several aromatic and medicinal plants, particularly in the heartwood of cupressaceous plants such as Chamaecyparis taiwanensis . It is a terpenoid and a derivative of tropolone, known for its broad-spectrum antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound has been traditionally used in various cultures for its medicinal benefits and has gained significant attention in recent years for its potential therapeutic applications.

Mechanism of Action

Target of Action

Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .

Mode of Action

Hinokiol exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, hinokiol can block VGSC in a concentration-dependent and state-dependent manner .

Biochemical Pathways

Hinokiol affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .

Pharmacokinetics

The pharmacokinetics of hinokiol have been studied in rats. Following oral administration of hinokiol, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of hinokiol in these tissues was more rapid than in plasma . The plasma half-life of hinokiol in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .

Result of Action

The molecular and cellular effects of hinokiol’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, hinokiol has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hinokiol. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .

Biochemical Analysis

Biochemical Properties

Hinokiol has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . Moreover, hinokiol also exhibits other pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial effects .

Cellular Effects

Hinokiol has been shown to have broad-range anticancer activity in vitro and in vivo by regulating numerous signaling pathways . These include induction of G0/G1 and G2/M cell cycle arrest (via the regulation of cyclin-dependent kinase (CDK) and cyclin proteins), epithelial–mesenchymal transition inhibition via the downregulation of mesenchymal markers and upregulation of epithelial markers . Additionally, hinokiol possesses the capability to suppress cell migration and invasion via the downregulation of several matrix-metalloproteinases .

Molecular Mechanism

Hinokiol exerts its effects at the molecular level through a variety of mechanisms. It has been shown to regulate cell cycle arrest, induction of apoptosis, necrosis, and autophagy, as well as the inhibition of metastasis and angiogenesis through various signaling pathways . It is also known to disrupt the GTPase activity, FtsZ polymerization, cell division, which may ultimately cause bacterial cell death .

Temporal Effects in Laboratory Settings

Hinokiol has been shown to have several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on

Dosage Effects in Animal Models

In animal models, Hinokiol has been shown to have neuroprotective properties . One particular study found that an active dose as small as 0.2 mg/kg can possibly significantly increase exploratory behavior and decrease anxiety-related behavior in animal models .

Metabolic Pathways

Hinokiol primarily undergoes hepatic metabolism and in vivo biotransformation, wherein glucuronidation and sulfation serve as the principal metabolic pathways for the conversion of hinokiol into mono-glucuronide hinokiol and sulfated mono-hydroxy hinokiol before its elimination .

Transport and Distribution

It is known that Hinokiol is hydrophobic and readily dissolved in lipids .

Subcellular Localization

It is known that Hinokiol can interact with cell membrane proteins through intermolecular interactions like hydrogen bonding, hydrophobic interactions, or aromatic pi orbital co-valency .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be synthesized through various chemical reactions. One common method involves the incorporation of boron trifluoride into honokiol-glucose, honokiol mannose glucose pentaacetate, and mannose pentaacetate using diethyl ether as a solvent. This process results in the formation of synthetic honokiol-β-D-tetra acetyl glucopyranoside and honokiol-β-D-tetra acetyl mannopyranoside .

Industrial Production Methods: Industrial production of hinokiol primarily relies on extraction from natural sources. The extraction process involves isolating hinokiol from the heartwood of cupressaceous plants using solvents such as ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .

Chemical Reactions Analysis

Types of Reactions: 1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, hinokiol-succinic acid is formed by the reaction between hinokiol and maleic anhydride in pyridine at room temperature . Another reaction involves the synthesis of hinokiol-glycine derivative by reacting hinokiol with glycerol in pyridine .

Common Reagents and Conditions: Common reagents used in hinokiol reactions include maleic anhydride, glycerol, and pyridine. The reactions typically occur at room temperature or slightly elevated temperatures, depending on the desired product .

Major Products Formed: The major products formed from hinokiol reactions include hinokiol-succinic acid and hinokiol-glycine derivatives. These products have been studied for their potential therapeutic applications .

Scientific Research Applications

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, hinokiol is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, hinokiol has shown promise as an anticancer agent, capable of blocking cell transformation at different levels by affecting the cell cycle, apoptosis, and autophagy . It also exhibits antidiabetic, anti-inflammatory, and antimicrobial effects . In industry, hinokiol is used in the formulation of various products, including oral care products, due to its antimicrobial properties .

Comparison with Similar Compounds

1,1,4a-Trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is often compared with magnolol, another natural compound found in Magnolia species. Both compounds have similar chemical structures but differ in their physicochemical and stability properties . Magnolol shows lower solubility at acidic pH values but higher solubility at alkaline pH values compared to hinokiol . This compound is less stable than magnolol, particularly at neutral and basic pH values . To improve its stability, hinokiol can be encapsulated in liposomes, which enhances its stability at alkaline pH values .

List of Similar Compounds:- Magnolol

- Honokiol

- Thujaplicin

This compound’s unique properties and potential therapeutic applications make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name |

1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFCWXVQZAQDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971843 | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-73-8 | |

| Record name | HINOKIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

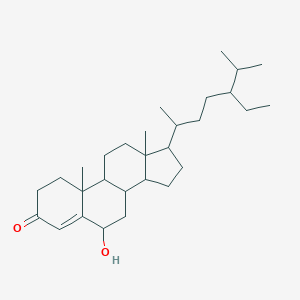

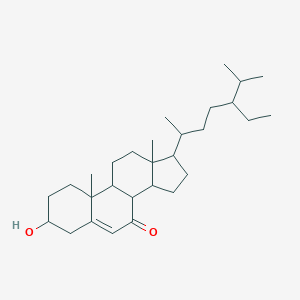

![(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene](/img/structure/B199296.png)